molecular formula C45H57N9O10 B10853556 Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2

Cat. No.: B10853556
M. Wt: 884.0 g/mol
InChI Key: LFIFGNCFEBAIHA-XSAWFYHVSA-N
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Description

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including tyrosine (Tyr), D-alanine (D-Ala), glycine (Gly), tryptophan (Trp), N-methyl norleucine (NMeNle), aspartic acid (Asp), and phenylalanine (Phe), with an amide group (NH2) at the C-terminus. The presence of D-alanine and N-methyl norleucine in the sequence contributes to its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin support. Each subsequent amino acid is then sequentially added to the growing peptide chain through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These synthesizers allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-alanine and N-methyl norleucine enhances the peptide’s stability and affinity for these targets. The peptide can modulate signaling pathways by binding to receptors, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 is unique due to the incorporation of D-alanine and N-methyl norleucine, which confer enhanced stability and bioactivity compared to other peptides. This makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C45H57N9O10

Molecular Weight

884.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36+,37+/m1/s1

InChI Key

LFIFGNCFEBAIHA-XSAWFYHVSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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